molecular formula C9H12Cl4N6Ru- B026558 Imidazolium-bis(imidazole)tetrachlororuthenate(III) CAS No. 103875-27-0

Imidazolium-bis(imidazole)tetrachlororuthenate(III)

Cat. No. B026558
M. Wt: 447.1 g/mol
InChI Key: JKTOVIMYTRPFKQ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazolium-bis(imidazole)tetrachlororuthenate(III) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a ruthenium-based compound that has been extensively studied for its potential use in cancer treatment, catalysis, and electrochemistry.

Scientific Research Applications

Imidazolium-bis(imidazole)tetrachlororuthenate(III) has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer treatment, it has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit synergistic effects when used in combination with other chemotherapy drugs.
In the field of catalysis, Imidazolium-bis(imidazole)tetrachlororuthenate(III) has been shown to be an effective catalyst for a variety of reactions, including oxidation, reduction, and hydrogenation. It has also been used as an electrocatalyst for fuel cells.

Mechanism Of Action

The mechanism of action of Imidazolium-bis(imidazole)tetrachlororuthenate(III) is not fully understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the formation of new blood vessels in tumors, which is essential for their growth and spread.

Biochemical And Physiological Effects

Imidazolium-bis(imidazole)tetrachlororuthenate(III) has been shown to have minimal toxicity in normal cells and tissues. However, it can cause some side effects, such as nausea, vomiting, and fatigue, when used in cancer treatment. It has also been shown to inhibit the activity of some enzymes involved in the metabolism of drugs, which can affect their efficacy and toxicity.

Advantages And Limitations For Lab Experiments

One of the main advantages of Imidazolium-bis(imidazole)tetrachlororuthenate(III) is its versatility. It can be used in a variety of scientific research applications, including cancer treatment, catalysis, and electrochemistry. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the main limitations of Imidazolium-bis(imidazole)tetrachlororuthenate(III) is its limited solubility in water. This can make it difficult to use in some experiments, especially those that require aqueous solutions. It is also relatively expensive compared to other compounds, which can limit its use in some labs.

Future Directions

There are several future directions for research on Imidazolium-bis(imidazole)tetrachlororuthenate(III). One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the optimization of its antitumor activity, especially in combination with other chemotherapy drugs. Additionally, there is potential for the development of new electrocatalytic applications for Imidazolium-bis(imidazole)tetrachlororuthenate(III), such as in the production of hydrogen fuel cells.

Synthesis Methods

The synthesis of Imidazolium-bis(imidazole)tetrachlororuthenate(III) involves the reaction of ruthenium trichloride with imidazole in the presence of imidazolium chloride. The reaction proceeds under mild conditions and yields a dark brown crystalline product. The compound can be purified by recrystallization from methanol or ethanol.

properties

CAS RN

103875-27-0

Product Name

Imidazolium-bis(imidazole)tetrachlororuthenate(III)

Molecular Formula

C9H12Cl4N6Ru-

Molecular Weight

447.1 g/mol

IUPAC Name

1H-imidazole;ruthenium(3+);tetrachloride

InChI

InChI=1S/3C3H4N2.4ClH.Ru/c3*1-2-5-3-4-1;;;;;/h3*1-3H,(H,4,5);4*1H;/q;;;;;;;+3/p-4

InChI Key

JKTOVIMYTRPFKQ-UHFFFAOYSA-J

SMILES

C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]

Canonical SMILES

C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]

synonyms

HIm (RuCl4(im)2)
HIm trans-(RuCl4(im)2)
ImH(RuIm2Cl4)
imidazolium-bis(imidazole)tetrachlororuthenate(III)
trans-imidazolium-bisimidazoletetrachlororuthenate(III)

Origin of Product

United States

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